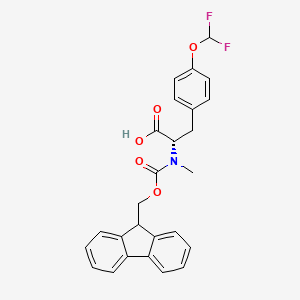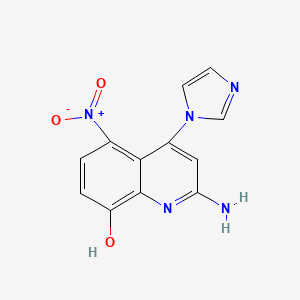
9,10-Anthracenedione, 1,3,6-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Trimethoxyanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dyes, medicine, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,6-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. The reaction typically requires methanol as the methoxylating agent and a strong acid catalyst such as sulfuric acid to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1,3,6-trimethoxyanthracene-9,10-dione often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Applications De Recherche Scientifique
1,3,6-Trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is utilized in the production of dyes, pigments, and organic electronic materials.
Mécanisme D'action
The mechanism of action of 1,3,6-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. Additionally, its methoxy groups can undergo metabolic transformations, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its strong anticancer and anti-inflammatory properties.
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits significant antimicrobial activity.
Rhein (4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid): Used in the treatment of inflammatory diseases.
Uniqueness
1,3,6-Trimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
63878-55-7 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
1,3,6-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-20-9-4-5-11-12(6-9)16(18)13-7-10(21-2)8-14(22-3)15(13)17(11)19/h4-8H,1-3H3 |
Clé InChI |
RVRLMEJZOHMHTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)



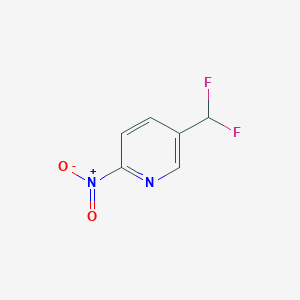
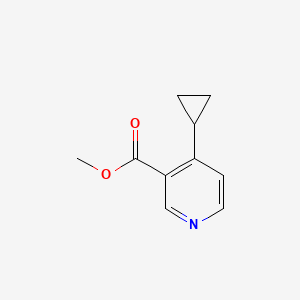
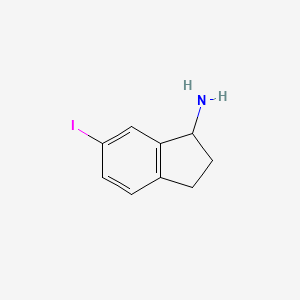
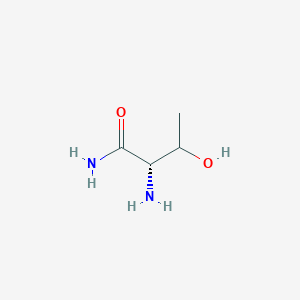

![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)

